(3R)-3-Amino-3-(2-fluorophenyl)propanamide is an organic compound characterized by its amino group, a fluorophenyl moiety, and a propanamide functional group. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the development of pharmaceuticals.
The compound can be synthesized from commercially available starting materials such as 2-fluorobenzaldehyde and 3-aminopropanoic acid. The synthesis typically involves several reaction steps, including condensation and reduction processes, to yield the final product in high purity and yield .
(3R)-3-Amino-3-(2-fluorophenyl)propanamide belongs to the category of amides and is classified as an amino acid derivative due to its structural features. It is often studied in the context of drug development and biochemical applications due to its unique properties imparted by the fluorine atom.
The synthesis of (3R)-3-amino-3-(2-fluorophenyl)propanamide generally follows these steps:
In industrial settings, optimized conditions such as temperature control, catalyst usage, and solvent selection are crucial for maximizing yield and purity. The choice of reducing agents can significantly impact the efficiency of the reduction step .
The molecular formula of (3R)-3-amino-3-(2-fluorophenyl)propanamide is , with a molecular weight of approximately 182.19 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C9H11FN2O |
| Molecular Weight | 182.19 g/mol |
| IUPAC Name | (3R)-3-amino-3-(2-fluorophenyl)propanamide |
| InChI | InChI=1S/C9H11FN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1 |
| InChI Key | CJSZVUCCALYNSE-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C@@HN)F |
The presence of the fluorine atom enhances lipophilicity and can influence biological activity .
(3R)-3-Amino-3-(2-fluorophenyl)propanamide can engage in various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions, allowing for tailored synthesis based on desired end products.
The mechanism of action for (3R)-3-amino-3-(2-fluorophenyl)propanamide primarily involves its interaction with specific biological targets such as enzymes or receptors. By binding to these targets, it can modulate their activity, which may lead to various biological effects relevant in therapeutic contexts .
These properties make it suitable for various applications in research and industry .
(3R)-3-Amino-3-(2-fluorophenyl)propanamide has several scientific uses:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: